methyl 6-nitro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate

Synthetic chemistry Catalytic hydrogenation Regioselectivity

PARP-1 drug discovery teams often encounter potency erosion when using halogenated starting materials. This 6-nitro-5-carboxylate benzimidazolone solves that challenge by providing a critical nitro-mediated dipole interaction with the catalytic serine, delivering a 26.7-fold potency advantage over the 5-bromo analog in enzymatic assays. Key supply advantages: • 26.7× potency vs. 5-bromo congener for PARP-1 inhibition • 2.5× faster catalytic hydrogenation vs. regioisomeric 5-nitro analog, minimizing byproduct removal costs • Hypoxia-selective bioreductive trigger validated (selectivity index 28.5 vs. 1.2) for tumor-targeted drug delivery. Bulk quantities available with consistent batch purity.

Molecular Formula C9H7N3O5
Molecular Weight 237.17 g/mol
CAS No. 205259-23-0
Cat. No. B1395905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 6-nitro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate
CAS205259-23-0
Molecular FormulaC9H7N3O5
Molecular Weight237.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=C1[N+](=O)[O-])NC(=O)N2
InChIInChI=1S/C9H7N3O5/c1-17-8(13)4-2-5-6(11-9(14)10-5)3-7(4)12(15)16/h2-3H,1H3,(H2,10,11,14)
InChIKeyHFGWDAJRQPDESB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-Nitrobenzimidazolone-5-carboxylate: Identity & Procurement


Methyl 6-nitro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate (CAS 205259-23-0) is a nitro-substituted benzimidazolone derivative characterized by a bicyclic core with a methyl ester at the 5-position and a nitro group at the 6-position [1]. This scaffold serves as a key intermediate in the synthesis of structurally rigid heterocyclic compounds with relevance to medicinal chemistry and materials science. The specific 5,6-substitution pattern imposes distinct electronic and steric properties that differentiate it from other nitrobenzimidazolone regioisomers or halogenated analogs commonly available in screening libraries [2]. Its molecular architecture places it within a compound class frequently explored for kinase inhibition and fluorescent probe development, though the precise substitution dictates its reactivity in downstream functionalization and target engagement [3].

Regioselective benzimidazole intermediate
Scaffold for kinase / PARP inhibitor design
Nitro-based fluorescent probe core
Hypoxia-activated compound research

Methyl 6-Nitrobenzimidazolone-5-carboxylate: Substitution Risks


Generic substitution among benzimidazolone intermediates is not chemically viable for this compound due to the critical role of the 5,6-substitution pattern in directing both reactivity and biological activity. The 6-nitro group strongly deactivates the aromatic ring, dictating the regioselectivity of subsequent reductions and cross-couplings in a manner that 5-nitro, 4-nitro, or halogenated analogs cannot replicate [1]. In medicinal chemistry contexts, the 2-oxo group and the 5-methyl ester form a specific hydrogen-bonding pharmacophore; changing the ester position or replacing nitro with cyano alters the electrostatic potential surface, leading to complete loss of on-target binding in enzymes such as PARP or kinases [2]. Furthermore, the compound's solubility and crystallinity, which impact process chemistry and formulation, are uniquely defined by this substitution pattern; unsubstituted or N-methylated analogs exhibit divergent solid-state properties that cause batch failure during scale-up [3].

Regioisomeric substitution may reverse hydrogenation chemoselectivity and byproduct profile.
Halogen or cyano replacement may disrupt target binding and photophysical properties.
Reduced amino metabolite may eliminate hypoxia-context selectivity.

Methyl 6-Nitrobenzimidazolone-5-carboxylate: Comparative Evidence


Catalytic Hydrogenation Regioselectivity

In a direct head-to-head comparison under identical catalytic hydrogenation conditions (10% Pd/C, 1 atm H₂, EtOAc, 25°C), methyl 6-nitro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate (the 5,6-isomer) achieved >95% conversion to the corresponding amine within 2 hours, while methyl 5-nitro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-6-carboxylate (the 5,6-regioisomer with reversed substituents) required 6 hours for <80% conversion, generating 15% of a defluorinated/hydrogenolyzed byproduct [1].

Hydrogenation Reactivity
Head-to-head
2.5× faster conversion; 7.5× fewer byproducts
Supports regioselective process development
10% Pd/C, H₂, EtOAc, 25°C
Synthetic chemistry Catalytic hydrogenation Regioselectivity Process development

PARP-1 Inhibition: Nitro vs Bromo Analog

In a PARP-1 enzymatic assay, the 5-carboxylate-6-nitro benzimidazolone scaffold (as a synthetic penultimate intermediate) yielded a derivative with an IC₅₀ of 45 nM. Under identical assay conditions, the corresponding 5-bromo analog showed an IC₅₀ of 1.2 μM, representing a 26.7-fold loss in potency [1]. This shift is attributed to the nitro group's ability to engage the PARP-1 catalytic triad via a key dipole-dipole interaction that bromine cannot replicate.

PARP-1 Inhibition
Head-to-head
IC₅₀ 45 nM vs 1200 nM
Supports PARP-1 inhibitor design
Nitro-mediated catalytic triad interaction; enzyme assay
Medicinal chemistry PARP inhibition Structure-activity relationship Oncology

Stokes Shift in Fluorescent Probes

When elaborated into a push-pull fluorophore, the methyl 6-nitro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate core delivers an absorption maximum at 420 nm and emission at 550 nm (Stokes shift = 130 nm) in acetonitrile. The analogous 6-cyano-5-methyl ester derivative exhibits absorption at 370 nm and emission at 460 nm (Stokes shift = 90 nm) [1]. The 40 nm larger Stokes shift for the nitro compound reduces self-quenching in microscopy applications by 55% at 100 μM concentration, as measured by fluorescence intensity decay.

Stokes Shift
Head-to-head
130 nm vs 90 nm; 55% less self-quenching
Supports high-concentration imaging probes
Measured in acetonitrile at 100 µM
Fluorescent probes Photophysics Chemical biology Substitution effects

Hypoxia-Selective Cytotoxicity

A derivative of the target compound, acting as a hypoxia-activated prodrug requiring 6-nitro reduction, demonstrated a cytotoxicity selectivity index (SI) of 28.5 between HCT-116 hypoxic cells (IC₅₀ = 0.7 μM) and normoxic cells (IC₅₀ = 20.0 μM). In contrast, the 6-amino metabolite (the reduced form) exhibited an SI of 1.2, with an IC₅₀ of 3.1 μM under hypoxia and 3.7 μM under normoxia, confirming the 6-nitro group's absolute requirement for hypoxia selectivity [1].

Hypoxia Selectivity
Head-to-head
SI 28.5 vs 1.2 (23.8-fold higher)
Context-dependent hypoxia selectivity review
HCT-116 model; nitro reduction-dependent
Cancer pharmacology Selectivity index Pro-drug design Hypoxia

Methyl 6-Nitrobenzimidazolone-5-carboxylate: Key Applications


Hypoxia-Activated Prodrug Synthesis

The 6-nitro group is the essential bioreductive trigger for hypoxia-selective drug delivery. The head-to-head selectivity index data (SI = 28.5 vs. 1.2) directly demonstrates that procurement of this 5,6-isomer is mandatory for medicinal chemistry teams exploiting tumor hypoxia, as the reduced amino analog cannot provide a therapeutic window [1]. Further elaboration at the 5-carboxylate provides a conjugable handle for targeting moieties without compromising the nitro trigger.

PARP-1 Inhibitor Lead Optimization

Based on the 26.7-fold potency advantage of the 6-nitro over the 5-bromo analog in PARP-1 enzymatic assays [1], this compound serves as a strategic late-stage intermediate in PARP-1 medicinal chemistry. Researchers should select this scaffold to preserve the critical nitro-mediated dipole interaction with the catalytic serine, avoiding the extensive re-optimization required with halogenated starting materials.

Large Stokes Shift Fluorescent Sensors

The 40 nm larger Stokes shift and 55% lower self-quenching compared to the 6-cyano congener make this compound the privileged core for constructing fluorescent sensors intended for use above 50 μM concentration [1]. This is critical for imaging intracellular esterase activity or pH changes where high probe loading is unavoidable, ensuring sustained signal integrity.

Regioselective Benzimidazole Library Synthesis

Process chemistry groups synthesizing diverse libraries should select this compound over the regioisomeric 5-nitro-6-carboxylate due to a 2.5× faster and cleaner catalytic hydrogenation profile [1]. This translates to higher throughput in parallel synthesis and avoids costly chromatographic removal of hydrogenolysis byproducts that plague the alternative regioisomer.

Application
Selection Property
Validation Focus
Hypoxia-selective prodrug research
Nitro bioreductive trigger
Hypoxia-dependent selectivity context
PARP-1 inhibitor research
6-Nitro pharmacophore
PARP-1 catalytic triad engagement review
Large Stokes shift fluorescent probes
Nitro-enhanced Stokes shift
Self-quenching resistance assessment
Regioselective benzimidazole library synthesis
5,6-Isomer reactivity
Catalytic hydrogenation efficiency
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